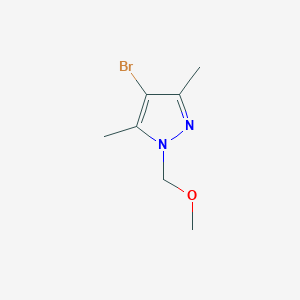

4-bromo-1-(methoxymethyl)-3,5-dimethyl-1H-pyrazole

Description

4-Bromo-1-(methoxymethyl)-3,5-dimethyl-1H-pyrazole is a brominated pyrazole derivative characterized by a pyrazole ring substituted with a methoxymethyl group at the 1-position, methyl groups at the 3- and 5-positions, and a bromine atom at the 4-position. The molecular formula is C₈H₁₃BrN₂O, with a molecular weight of 233.11 g/mol . Its structure combines lipophilic (methyl and bromine) and polar (methoxymethyl) substituents, making it a versatile intermediate in medicinal chemistry and materials science. The bromine atom at the 4-position enhances reactivity in cross-coupling reactions, while the methoxymethyl group improves solubility in polar solvents .

Properties

IUPAC Name |

4-bromo-1-(methoxymethyl)-3,5-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN2O/c1-5-7(8)6(2)10(9-5)4-11-3/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXMSLQOICASEAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1COC)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(methoxymethyl)-3,5-dimethyl-1H-pyrazole typically involves the bromination of a suitable pyrazole precursor. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with bromine in the presence of a solvent such as dichloromethane. The reaction is carried out at low temperatures, typically between -60°C to -20°C, to control the reactivity of bromine and ensure selective bromination at the 4th position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(methoxymethyl)-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Overview

4-Bromo-1-(methoxymethyl)-3,5-dimethyl-1H-pyrazole is a compound that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and agricultural science. This article explores its synthesis, biological activities, and specific applications supported by case studies and data.

Medicinal Chemistry

This compound has been investigated for its role as a potential therapeutic agent. Recent studies have shown that pyrazole derivatives exhibit significant inhibitory effects on various enzymes and receptors, making them candidates for drug development.

- BRAF Inhibition : Compounds similar to this compound have been identified as effective inhibitors of BRAF, a protein kinase involved in cell growth and division. These inhibitors are particularly relevant in treating melanoma and other cancers driven by BRAF mutations .

Agricultural Applications

The compound has also shown promise in agricultural science, specifically as a pesticide or herbicide. Its structural properties allow it to interact effectively with biological targets in pests.

- Insecticidal Activity : Research indicates that bromopyrazole derivatives can be synthesized to create effective insecticides. For instance, the application of this compound in developing benzamide insecticides demonstrates its utility in pest control .

Case Study 1: BRAF Inhibitors

A recent study synthesized a series of pyrazole derivatives that included this compound. The derivatives were tested for their ability to inhibit mutant BRAF activity in vitro. The results indicated that modifications to the pyrazole ring significantly enhanced inhibitory potency, with some compounds achieving nanomolar activity against BRAF-driven melanoma cell lines .

Case Study 2: Agricultural Efficacy

A field trial was conducted to evaluate the insecticidal efficacy of formulations containing this compound against common agricultural pests. The trial demonstrated a significant reduction in pest populations compared to control groups treated with standard pesticides. The compound's mode of action was attributed to its ability to disrupt key metabolic pathways in insects .

Data Tables

Mechanism of Action

The mechanism of action of 4-bromo-1-(methoxymethyl)-3,5-dimethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

4-Bromo-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole

- Molecular Formula : C₆H₈BrClN₂

- Key Differences : The chloromethyl group at the 1-position increases electrophilicity compared to methoxymethyl. This compound is less polar (logP ~2.1) due to the absence of an oxygen atom .

- Applications : Used in nucleophilic substitution reactions to generate quaternary ammonium salts .

4-Bromo-1-isopropyl-3,5-dimethyl-1H-pyrazole

- Molecular Formula : C₈H₁₃BrN₂

- Key Differences : The bulkier isopropyl group reduces solubility in aqueous media but enhances stability in organic solvents. Its melting point (~160–161°C ) is higher than the methoxymethyl derivative due to increased van der Waals interactions .

- Applications : Explored as a ligand in Pd/Pt complexes for anticancer studies .

4-Bromo-1-(3-methoxypropyl)-3,5-dimethyl-1H-pyrazole

- Molecular Formula : C₉H₁₅BrN₂O

- Key Differences : The extended alkoxy chain (3-methoxypropyl) enhances lipophilicity (logP ~3.5) and bioavailability. This compound shows improved pharmacokinetics in rodent models compared to shorter-chain derivatives .

Substituent Variations at the 4-Position

1-(Methoxymethyl)-3,5-dimethyl-1H-pyrazole (Bromine-Free Analog)

4-Chloro-1-(methoxymethyl)-3,5-dimethyl-1H-pyrazole

- Molecular Formula : C₇H₁₂ClN₂O

- Key Differences : Chlorine substitution at the 4-position decreases molecular weight (MW = 190.64 g/mol) and alters electronic properties (σₚ = +0.23 for Cl vs. +0.26 for Br). This derivative is less reactive in cross-coupling reactions .

Biological Activity

4-Bromo-1-(methoxymethyl)-3,5-dimethyl-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole class. Its unique structure, characterized by a bromine atom at the 4th position, a methoxymethyl group at the 1st position, and two methyl groups at the 3rd and 5th positions, makes it a subject of interest in medicinal chemistry and biological research.

Chemical Structure

The structural formula can be represented as follows:

This compound is synthesized through various methods, often leveraging its pyrazole core for further functionalization.

Antimicrobial Properties

Research indicates that compounds within the pyrazole family exhibit significant antimicrobial activity. In particular, this compound has been investigated for its potential to inhibit various bacterial and fungal strains. For instance:

- Bacterial Inhibition : Studies have shown that derivatives of pyrazole can effectively inhibit strains such as E. coli and Staphylococcus aureus at micromolar concentrations. The specific activity of this compound against these pathogens remains an area of active investigation .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well-documented. Compounds similar to this compound have demonstrated the ability to reduce pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. For example, related pyrazole compounds have shown up to 85% inhibition of TNF-α production in cell assays .

The biological activity of this compound is thought to involve interaction with specific molecular targets such as enzymes or receptors. The precise mechanisms are still under investigation but may include:

- Enzyme Inhibition : Potential inhibition of cyclooxygenase (COX) enzymes involved in inflammatory processes.

- Receptor Modulation : Alteration of receptor activity associated with pain and inflammation pathways.

Table: Summary of Biological Activities

Future Directions

The ongoing research into the biological activities of this compound suggests potential therapeutic applications in treating infections and inflammatory conditions. Future studies should focus on:

- In Vivo Studies : To assess the efficacy and safety profile in animal models.

- Mechanistic Studies : To elucidate the specific pathways affected by this compound.

- Structural Modifications : To optimize potency and selectivity for desired biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.